molecular formula C5H3FINO B1368400 6-Fluoro-2-iodopyridin-3-ol CAS No. 214911-10-1

6-Fluoro-2-iodopyridin-3-ol

Cat. No. B1368400
Key on ui cas rn: 214911-10-1
M. Wt: 238.99 g/mol
InChI Key: AKFTVSCBHZVKCM-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

A 125 mL pressure flask was charged with 2-fluoro-5-hydroxypyridine (5.0374 g, 45 mmol), 50 mL water, a stirbar, and sodium carbonate (4 ml, 89 mmol). The slurry was stirred and heated using a heat gun until homogenous. The solution was cooled to room temperature, and treated with iodine (2 ml, 45 mmol). The flask was sealed, and the reaction was stirred overnight at room temperature. The slurry was filtered through a 0.22 μm PTFE membrane, and the precipitate was washed with water (3×30 mL). The precipitate was dried at <1 mm Hg and 60° C. for 12 h, and then heated into 20 mL dry DCE. The cloudy solution was filtered hot, and allowed to cool. The filtrate was acidified to pH 3 with 2 M HCl, during which a precipitate had formed. The precipitate was isolated using a 0.22 μm PTFE membrane, washed with water (3×30 mL), and dried under a stream of nitrogen overnight. The solids were washed with hexanes (3×50 mL), DCM (3×50 mL), and then dried under a stream of nitrogen for 1 h to afford 6-fluoro-2-iodopyridin-3-ol (2.88 g, 27% yield). 1H NMR (400 MHz, acetone) δ ppm 6.93 (ddd, J=8.56, 3.57, 0.29 Hz, 1H) 7.38 (ddd, J=8.58, 6.58, 0.39 Hz, 1H) 9.39 (br. s., 1H). 19F NMR (377 MHz, acetone) δ ppm −78.17 (s, 1 F). 13C NMR (101 MHz, acetone) δ ppm 103.81 (d, J=15.17 Hz, 1 C) 110.35 (d, J=39.45 Hz, 1 C) 127.81 (d, J=7.37 Hz, 1 C) 154.14 (d, J=4.33 Hz, 1 C) 156.76 (d, J=234.95 Hz, 1 C). HPLC-MS: 1.39 min (>99%@215 nm; >99% @254 nm; m/z=239.9, calculated for C5H3FINO+H+=239.9).
Quantity
5.0374 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[I:15]I>O>[F:1][C:2]1[N:3]=[C:4]([I:15])[C:5]([OH:8])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.0374 g
Type
reactant
Smiles
FC1=NC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
II
Step Four
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The flask was sealed
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a 0.22 μm PTFE membrane
WASH
Type
WASH
Details
the precipitate was washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was dried at <1 mm Hg and 60° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
heated into 20 mL dry DCE
FILTRATION
Type
FILTRATION
Details
The cloudy solution was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solids were washed with hexanes (3×50 mL), DCM (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=N1)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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